4-hydroxy-N-(2-methoxyphenyl)-8-(trifluoromethyl)quinoline-3-carboxamide
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Description
Scientific Research Applications
Potential as Antimicrobial Agents
Quinoline derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, novel pyrazolo[3,4-d]pyrimidine derivatives, including those with trifluoromethylquinoline structures, have shown potential as antimicrobial agents. Such compounds were synthesized through reactions involving hydrazinoquinoline with different cyanoacetate derivatives, demonstrating significant antibacterial and antifungal activities (Holla et al., 2006).
Application in Radioligand Development for PET Imaging
Quinoline-2-carboxamide derivatives have been labeled with carbon-11 to create potential radioligands for positron emission tomography (PET) imaging, particularly targeting peripheral benzodiazepine type receptors (PBR). The synthesis involved N-methylation of desmethyl precursors, yielding compounds with high radiochemical purity and specificity for PBR in various tissues. This application underscores the potential of quinoline derivatives in the development of diagnostic tools for medical imaging (Matarrese et al., 2001).
Analgesic and Anti-inflammatory Properties
N-hydroxymethyl derivatives of quinoline carboxamide have been synthesized and evaluated for their analgesic and anti-inflammatory properties. These compounds have shown promising results, indicating the potential of quinoline derivatives in developing new pain management and anti-inflammatory drugs (Mishra et al., 1988).
Advanced Material Synthesis
Quinoline derivatives have been utilized in the synthesis of advanced materials, such as aromatic polyamides containing the quinoxaline moiety. These polyamides exhibit excellent solubility in polar aprotic solvents and possess remarkable thermal stability, highlighting the potential of quinoline derivatives in polymer science and engineering applications (Patil et al., 2011).
Cancer Treatment Research
Tasquinimod, a quinoline-3-carboxamide derivative, has reached phase III clinical trials for treating metastatic prostate cancer. The compound's synthesis and structural analysis, including its interactions and conformation within crystal structures, demonstrate the quinoline derivatives' potential in developing new oncological treatments (Akinboye et al., 2014).
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3/c1-26-14-8-3-2-7-13(14)23-17(25)11-9-22-15-10(16(11)24)5-4-6-12(15)18(19,20)21/h2-9H,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REMWWGPPRSJHJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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